Fenbenicillin Fenbenicillin Fenbenicillin is a dipeptide.
Fenbenicillin is a semisynthetic phenoxy penicillin with antibacterial activity. Fenbenicillin binds to and inactivates penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall. Inactivation of PBPs interferes with the cross-linkage of peptidoglycan chains necessary for bacterial cell wall strength and rigidity. This interrupts bacterial cell wall synthesis and results in the weakening of the bacterial cell wall, eventually causing cell lysis.
Brand Name: Vulcanchem
CAS No.: 1926-48-3
VCID: VC21219381
InChI: InChI=1S/C22H22N2O5S/c1-22(2)17(21(27)28)24-19(26)15(20(24)30-22)23-18(25)16(13-9-5-3-6-10-13)29-14-11-7-4-8-12-14/h3-12,15-17,20H,1-2H3,(H,23,25)(H,27,28)/t15-,16?,17+,20-/m1/s1
SMILES: CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)OC4=CC=CC=C4)C(=O)O)C
Molecular Formula: C22H22N2O5S
Molecular Weight: 426.5 g/mol

Fenbenicillin

CAS No.: 1926-48-3

Cat. No.: VC21219381

Molecular Formula: C22H22N2O5S

Molecular Weight: 426.5 g/mol

* For research use only. Not for human or veterinary use.

Fenbenicillin - 1926-48-3

Specification

Description Fenbenicillin is a dipeptide.
Fenbenicillin is a semisynthetic phenoxy penicillin with antibacterial activity. Fenbenicillin binds to and inactivates penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall. Inactivation of PBPs interferes with the cross-linkage of peptidoglycan chains necessary for bacterial cell wall strength and rigidity. This interrupts bacterial cell wall synthesis and results in the weakening of the bacterial cell wall, eventually causing cell lysis.
CAS No. 1926-48-3
Molecular Formula C22H22N2O5S
Molecular Weight 426.5 g/mol
IUPAC Name (2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenoxy-2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
Standard InChI InChI=1S/C22H22N2O5S/c1-22(2)17(21(27)28)24-19(26)15(20(24)30-22)23-18(25)16(13-9-5-3-6-10-13)29-14-11-7-4-8-12-14/h3-12,15-17,20H,1-2H3,(H,23,25)(H,27,28)/t15-,16?,17+,20-/m1/s1
Standard InChI Key VZPPEUOYDWPUKO-MQWDNKACSA-N
Isomeric SMILES CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)C(C3=CC=CC=C3)OC4=CC=CC=C4)C(=O)O)C
SMILES CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)OC4=CC=CC=C4)C(=O)O)C
Canonical SMILES CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)OC4=CC=CC=C4)C(=O)O)C

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